O-beta-D-Xylosylzeatin
Description
Contextualization within Cytokinin Metabolism and Signaling
Cytokinins are a class of plant hormones that promote cell division and differentiation. pnas.org Their activity is tightly controlled through a complex process of biosynthesis, metabolism, and signal transduction. annualreviews.org O-beta-D-Xylosylzeatin is a product of cytokinin metabolism, specifically through a process called O-xylosylation. This modification, along with O-glucosylation, involves the attachment of a sugar molecule to the side chain of zeatin. annualreviews.orgnih.gov
This glycosylation is a key mechanism for regulating the levels of active cytokinins within plant tissues. nih.gov While the free forms of cytokinins, like trans-zeatin (B1683218), are biologically active, their glycosylated counterparts, such as this compound, are generally considered inactive or have significantly reduced activity. nih.govoup.com However, this inactivation is often reversible, allowing the plant to release active cytokinins when and where they are needed. pnas.org The formation of this compound is catalyzed by the enzyme zeatin O-xylosyltransferase. wikipedia.org
Historical Perspectives on Zeatin Glycosylation Research
The study of zeatin and its derivatives has a rich history, beginning with the identification of zeatin as the first naturally occurring cytokinin from maize in 1964. nih.govresearchgate.net Early research focused on identifying the various forms of cytokinins and understanding their biological functions.
Subsequent investigations into cytokinin metabolism revealed that these hormones undergo various modifications, including glycosylation. The discovery of O-glycosylated forms of zeatin, such as O-glucosylzeatin and O-xylosylzeatin, was a significant step in understanding the complexity of cytokinin regulation. pnas.org The enzyme responsible for the formation of O-xylosylzeatin, zeatin O-xylosyltransferase, was first isolated and partially purified from Phaseolus vulgaris embryos in 1987. wikipedia.orgnih.gov The corresponding gene, ZOX1, was later cloned, providing valuable tools for studying the regulation of this metabolic pathway. nih.gov These discoveries highlighted that glycosylation is a widespread and important mechanism for controlling cytokinin homeostasis in plants.
Significance of O-Glycosylation in Cytokinin Bioactivity
O-glycosylation plays a pivotal role in modulating the bioactivity of cytokinins. The attachment of a sugar moiety, such as xylose or glucose, to the side chain of zeatin renders the molecule largely inactive. oup.com This process serves several important functions:
Storage: O-glycosylated cytokinins like this compound are considered stable storage forms. unimi.it They can be stored in various plant tissues and readily converted back to their active forms by enzymes called β-glucosidases. pnas.orgnih.gov This allows the plant to maintain a pool of readily available cytokinins that can be mobilized to support growth and development as needed.
Transport: While cytokinin ribosides are considered the primary long-distance transport forms, O-glycosylated cytokinins may also be involved in transport within the plant. oup.comunimi.it
Protection from Degradation: O-glycosylation protects cytokinins from irreversible degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX). pnas.orgscirp.org CKX specifically targets the unsaturated side chain of active cytokinins, but the presence of a sugar molecule at this position prevents cleavage. pnas.org
The reversible nature of O-glycosylation provides a fine-tuning mechanism for the plant to control the precise levels of active cytokinins in different tissues and at different developmental stages. pnas.org
Research Scope and Objectives for this compound Studies
Current and future research on this compound aims to further elucidate its precise roles in plant biology. Key research objectives include:
Understanding the Regulation of Zeatin O-xylosyltransferase: Investigating the factors that control the expression and activity of the ZOX1 gene and its corresponding enzyme is crucial for understanding how the formation of this compound is regulated in response to developmental and environmental cues.
Identifying Specific Roles in Different Plant Species and Tissues: While O-xylosylation is known to occur in various plants, its relative importance compared to other metabolic pathways may differ. Researchers are working to understand the specific functions of this compound in different plant species and its distribution in various organs.
Investigating the Interplay with Other Hormonal Pathways: Plant development is controlled by a complex interplay of different hormones. Studies are exploring how the metabolism of cytokinins, including the formation of this compound, is integrated with other hormonal signaling pathways. nih.gov
Exploring its Potential in Agriculture: By manipulating the levels of cytokinin glycosylation, it may be possible to influence crop yield and other agronomically important traits. Research in this area seeks to understand how modulating the expression of genes like ZOX1 could be used to improve crop performance.
Interactive Data Table: Enzymes in Zeatin Glycosylation
| Enzyme | EC Number | Function | Substrate(s) | Product(s) |
| Zeatin O-beta-D-xylosyltransferase | 2.4.2.40 | Catalyzes the formation of this compound. wikipedia.org | UDP-D-xylose, Zeatin | UDP, this compound wikipedia.org |
| Zeatin O-glucosyltransferase | 2.4.1.203 | Catalyzes the formation of O-glucosylzeatin. nih.gov | UDP-glucose, Zeatin | UDP, O-glucosylzeatin |
| cis-zeatin-O-β-D-glucosyltransferase | 2.4.1.215 | Shows a preference for cis-zeatin. oup.com | UDP-glucose, cis-Zeatin | UDP, O-glucosyl-cis-zeatin |
| β-glucosidase | 3.2.1.21 | Cleaves the glycosidic bond to release active cytokinin. nih.govnih.gov | O-glucosylzeatin, Kinetin-N3-glucoside | Zeatin, Glucose |
Structure
3D Structure
Properties
Molecular Formula |
C15H21N5O5 |
|---|---|
Molecular Weight |
351.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-24-15-12(23)11(22)9(21)5-25-15)2-3-16-13-10-14(18-6-17-10)20-7-19-13/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H2,16,17,18,19,20)/b8-2-/t9-,11+,12-,15-/m1/s1 |
InChI Key |
BTXBYCHDVZGXMF-IEDJDMPFSA-N |
SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(CO3)O)O)O |
Isomeric SMILES |
C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(CO3)O)O)O |
Origin of Product |
United States |
Occurrence and Distribution of O Beta D Xylosylzeatin
Natural Abundance Across Plant Taxa
O-beta-D-Xylosylzeatin is a glycosyl conjugate of zeatin, one of the most active and widespread forms of naturally occurring cytokinins. nih.gov Glycosylation is a key metabolic process that plants use to regulate the activity, transport, and storage of cytokinins. nih.govpnas.org While O-glucosides of zeatin are found in all examined plants, the O-xylosyl conjugate appears to have a more specific distribution. pnas.org
Specific Plant Species and Tissues
The presence of this compound has been notably identified in the seeds and embryos of certain legumes. nih.govwikipedia.org
Phaseolus vulgaris (Common Bean): Embryos of the common bean are a primary source where the formation of this compound has been studied. wikipedia.orgqmul.ac.uk The enzyme responsible for its synthesis, zeatin O-beta-D-xylosyltransferase, was isolated and purified from this plant. wikipedia.orgqmul.ac.uk This enzyme specifically catalyzes the transfer of a xylosyl group from UDP-D-xylose to zeatin. wikipedia.orgqmul.ac.uk
Phaseolus lunatus (Lima Bean): Immature seeds of the lima bean also contain enzymes capable of forming O-xylosylzeatin. pnas.org While the primary enzyme in lima beans is a zeatin O-glucosyltransferase, it can also utilize UDP-xylose as a sugar donor to produce O-xylosylzeatin, although with a much lower affinity. pnas.orguniprot.org
Anoectochilus roxburghii (Jewel Orchid): This medicinal and ornamental plant has been shown to contain this compound. nih.gov Metabolomic studies have revealed its presence and indicated that its levels can be influenced by environmental factors. nih.gov
The following table provides a summary of the key findings in these plant species:
Table 1: Occurrence of this compound in Specific Plant Species| Plant Species | Tissue | Key Findings |
|---|---|---|
| Phaseolus vulgaris | Embryos | Contains the specific enzyme zeatin O-beta-D-xylosyltransferase for this compound synthesis. nih.govwikipedia.orgqmul.ac.uk |
| Phaseolus lunatus | Immature Seeds | The enzyme zeatin O-glucosyltransferase can also form O-xylosylzeatin. pnas.orguniprot.org |
| Anoectochilus roxburghii | Leaves | Metabolomic analysis confirmed the presence of this compound. nih.gov |
Developmental Stage-Dependent Distribution
The accumulation of this compound appears to be linked to specific developmental stages, particularly during embryogenesis and seed development. In Phaseolus vulgaris, the enzyme activity for O-xylosylzeatin formation is prominent in embryos. wikipedia.org Similarly, in Phaseolus lunatus, the related enzymatic activity is found in immature seeds. pnas.org This suggests a role for this compound as a storage form of cytokinin, ensuring a ready supply of active hormone for germination and early seedling growth. nih.gov Dihydrozeatin, another cytokinin derivative, is predominantly found in dormant seeds and apical buds, further highlighting the specialized function of different cytokinin forms in storage organs. theses.cz
Environmental Influences on this compound Accumulation
Environmental factors can modulate the levels of various plant hormones, including cytokinins. In Anoectochilus roxburghii, light intensity has been shown to significantly affect the accumulation of endogenous hormones, including this compound. nih.gov A study using metabolomics and transcriptomics revealed that under different light intensities, the levels of this compound changed, and it was found to be negatively correlated with certain transcription factors. nih.gov This indicates that light conditions can influence the biosynthesis or metabolism of this cytokinin conjugate.
Subcellular Localization Studies of this compound
Detailed studies on the specific subcellular localization of this compound are limited. However, the localization of the enzymes involved in its synthesis and metabolism provides some clues. In maize, cytokinin dehydrogenase enzymes, which degrade cytokinins, have been found in both the cytosol and secreted to the apoplast. nih.gov The enzymes responsible for cytokinin biosynthesis, isopentenyltransferases, are located in the cytosol, mitochondria, and plastids. oup.com Cytokinin receptors have been identified in the endoplasmic reticulum. scispace.com The transport of various cytokinin forms, including glucosides, across cell membranes is facilitated by specific transporters like purine (B94841) permeases and equilibrative nucleoside transporters. researchgate.net O-glycosyl derivatives of zeatin are considered storage forms and are resistant to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX). oup.com They can be converted back to the active form by β-glucosidase, which is found around vascular bundles, suggesting a role in transport. oup.com Given that this compound is a storage form similar to O-glucosides, it is likely synthesized and stored in cellular compartments where it is protected from degradation until needed.
Biosynthesis and Metabolic Pathways of O Beta D Xylosylzeatin
Precursor Compounds and Initial Steps in Zeatin Synthesis
The journey to O-beta-D-Xylosylzeatin begins with the synthesis of its precursor, zeatin. Zeatin, a naturally occurring cytokinin, is derived from adenine. wikipedia.org One of the initial steps in its biosynthesis involves the compound 6-(γ,γ-Dimethylallylamino)purine, which acts as a precursor to zeatin. wikipedia.orgnih.gov The biosynthesis of zeatin can occur through two primary pathways: the tRNA pathway and the AMP pathway. genome.jp In the tRNA pathway, zeatin is a recycled product from the degradation of isopentenylated tRNAs. genome.jp The AMP pathway, on the other hand, synthesizes zeatin from a donor of an isopentenyl group, dimethylallyl diphosphate (B83284) (DMAPP), and AMP, ADP, or ATP, a reaction catalyzed by isopentenyltransferases. genome.jp The trans-hydroxylation of the prenyl side chain of isopentenyl-type cytokinin nucleotide precursors by the enzyme cytochrome P450 monooxygenase CYP735A leads to the formation of trans-Zeatin (B1683218) (tZ)-type cytokinins. oup.com
The initial identification of zeatin involved its isolation from immature corn kernels. wikipedia.org Subsequent research has elucidated the complex pathways of its synthesis, including the identification of key intermediates and the enzymes that catalyze these transformations.
Enzymatic Glycosylation of Zeatin to this compound
The conversion of zeatin to this compound is a critical step in regulating its biological activity. This process, known as glycosylation, involves the attachment of a xylose sugar molecule to the zeatin structure. This modification is catalyzed by a specific class of enzymes. wikipedia.orgnih.gov
The primary enzyme responsible for the synthesis of this compound is Zeatin O-beta-D-xylosyltransferase (EC 2.4.2.40). wikipedia.orgexpasy.orgqmul.ac.uk This enzyme was first isolated and partially purified from embryos of Phaseolus vulgaris (common bean). wikipedia.orgqmul.ac.uk It belongs to the family of glycosyltransferases, specifically the pentosyltransferases. wikipedia.orgexpasy.org The systematic name for this enzyme is UDP-D-xylose:zeatin O-beta-D-xylosyltransferase. wikipedia.orgqmul.ac.uk Other commonly used names include uridine (B1682114) diphosphoxylose-zeatin xylosyltransferase and zeatin O-xylosyltransferase. wikipedia.orgqmul.ac.uk
Glycosyltransferases are a large and diverse family of enzymes involved in a wide array of biological processes, including the biosynthesis of cell-wall polysaccharides and the modification of small molecules like hormones. nih.govresearchgate.net The identification and characterization of these enzymes are crucial for understanding how plants regulate the activity of essential compounds like cytokinins.
Zeatin O-beta-D-xylosyltransferase exhibits a high degree of specificity for its substrates. The two primary substrates for this enzyme are UDP-D-xylose and zeatin . wikipedia.orgqmul.ac.uk The enzyme catalyzes the transfer of the D-xylose moiety from UDP-D-xylose to the oxygen atom on the side chain of zeatin, forming This compound and releasing UDP. wikipedia.orgqmul.ac.uk
Reaction: UDP-D-xylose + zeatin ⇌ UDP + this compound wikipedia.orgqmul.ac.uk
This enzyme is noted for its inability to utilize UDP-glucose as a sugar donor, distinguishing it from other glycosyltransferases such as O-glucosyltransferases. nih.govqmul.ac.uk While some O-glucosyltransferases can use UDP-xylose as a donor to form O-xylosylzeatin, they do so with a much lower affinity compared to zeatin O-xylosyltransferase. pnas.orgnih.gov The specificity for the sugar donor is a common characteristic among glycosyltransferases. oup.com The recombinant ZOX1 protein, for instance, catalyzes the formation of O-xylosylzeatin with UDP-Xyl as the glycosyl donor but does not recognize UDP-Glucose as a substrate. nih.gov
| Enzyme | Primary Sugar Donor | Primary Acceptor | Product | Notes |
|---|---|---|---|---|
| Zeatin O-beta-D-xylosyltransferase (EC 2.4.2.40) | UDP-D-xylose | Zeatin | This compound | Does not utilize UDP-glucose. qmul.ac.uk |
| Zeatin O-beta-D-glucosyltransferase (EC 2.4.1.203) | UDP-glucose | trans-zeatin | O-beta-D-glucosyl-trans-zeatin | Can use UDP-xylose at a much lower affinity. pnas.orgnih.gov |
The biosynthesis of this compound is under genetic control. A key gene identified in this process is ZOX1 (Zeatin O-xylosyltransferase), which was cloned from Phaseolus vulgaris. nih.gov The ZOX1 gene contains an open reading frame of 1362 base pairs that encodes a 454-amino acid peptide with a molecular weight of 51 kD. nih.gov The protein expressed from this gene has been shown to have identical properties to the native enzyme, confirming its role in O-xylosylzeatin formation. nih.gov
Another closely related gene, ZOG1 (Zeatin O-glucosyltransferase), was isolated from Phaseolus lunatus (lima bean). nih.govpnas.org The ZOX1 and ZOG1 genes share a high degree of similarity, with 93% identity at the nucleotide level and 90% similarity at the amino acid level. nih.gov Neither of these genes contains introns. nih.gov The high sequence identity between these genes suggests a common evolutionary origin, yet they encode enzymes with distinct substrate specificities for the sugar donor. nih.govusda.gov The study of these zeatin-specific genes and their promoters is valuable for understanding the regulation of active versus storage forms of cytokinins. nih.gov
Substrate Specificity and Reaction Mechanisms of Xylosyltransferases
Turnover and Catabolism of this compound
The breakdown, or catabolism, of this compound is an essential process for releasing the active cytokinin, zeatin, when and where it is needed. This turnover allows the plant to dynamically regulate its growth and development in response to various internal and external cues.
The primary mechanism for the catabolism of this compound is deglycosylation , the removal of the xylose sugar moiety. This reaction effectively reverses the glycosylation process, converting the inactive storage form back into the biologically active zeatin. This conversion is catalyzed by enzymes known as β-glucosidases (EC 3.2.1.21). oup.com
While the name suggests a specificity for glucose, some β-glucosidases have been shown to cleave other sugar conjugates, including O-xylosyl derivatives of zeatin. oup.com The action of β-glucosidases on O-glycosylated cytokinins is considered a key step in reactivating these hormones. oup.com These enzymes are thought to play a significant role in maintaining the appropriate levels of active cytokinins within plant tissues. oup.com The presence of β-glucosidase activity around vascular bundles suggests a role in cytokinin transport as well. oup.com
The reversible nature of O-glycosylation, mediated by glycosyltransferases and β-glucosidases, provides a sophisticated mechanism for the homeostatic regulation of cytokinin activity in plants.
Pathways for Further Metabolism of Zeatin Conjugates
One significant pathway is the reversible formation of O-glucosylzeatin from zeatin, a reaction that is important for creating a storage form of the hormone that is resistant to degradation by cytokinin oxidases. nih.govoup.com This O-glucoside can be converted back to the active zeatin form by the enzyme β-glucosidase. oup.com This reversibility suggests a key regulatory role for O-glucosylzeatin in maintaining active cytokinin levels. nih.gov
In addition to O-glucosylation, zeatin can undergo N-glucosylation at the N7 and N9 positions of the purine (B94841) ring, which is generally considered a mechanism for irreversible deactivation. frontiersin.org However, recent studies have shown that trans-zeatin (tZ) N7- and N9-glucosides can be metabolized back to the active free base form, particularly in dicotyledonous plants. frontiersin.org In contrast, isopentenyladenine (iP) N-glucosides appear to be more stable and accumulate in plant tissues. frontiersin.org
O-xylosylation is another important metabolic route. In Phaseolus vulgaris embryos, an enzyme has been identified that catalyzes the formation of this compound from zeatin and UDP-D-xylose. wikipedia.orgtheses.cz The enzyme responsible, zeatin O-xylosyltransferase, belongs to the family of glycosyltransferases. wikipedia.org Interestingly, the enzyme that forms O-glucosylzeatin in Phaseolus lunatus, ZOG1, can also utilize UDP-xylose as a substrate to produce O-xylosylzeatin, although with a much lower affinity compared to UDP-glucose. nih.govuniprot.org
The various zeatin conjugates, including O-glucosides and O-xylosides, are generally resistant to cytokinin oxidase, which selectively breaks down cytokinins with an unsaturated isoprenoid side chain. nih.govgdcollegebegusarai.com This resistance makes them suitable as transport or storage forms of cytokinins. gdcollegebegusarai.com
Table 1: Key Enzymes and Reactions in the Metabolism of Zeatin Conjugates
| Enzyme/Process | Substrate(s) | Product(s) | Plant/Organism Studied | Significance |
|---|---|---|---|---|
| Zeatin O-glucosyltransferase (ZOG1) | trans-Zeatin, UDP-glucose | O-beta-D-glucosyl-trans-zeatin, UDP | Phaseolus lunatus | Reversible formation of a storage form of cytokinin. nih.govuniprot.org |
| Zeatin O-xylosyltransferase | Zeatin, UDP-D-xylose | This compound, UDP | Phaseolus vulgaris | Formation of a stable, transportable form of cytokinin. wikipedia.orgtheses.cz |
| β-glucosidase | O-glucosylzeatin | Zeatin | General | Releases active cytokinin from its storage form. oup.com |
| N-glucosyltransferases | Zeatin | N7-glucosylzeatin, N9-glucosylzeatin | General | Generally considered deactivation, but can be reversible for trans-zeatin N-glucosides. frontiersin.orggdcollegebegusarai.com |
| Cytokinin oxidase/dehydrogenase (CKX) | Active cytokinins (e.g., zeatin) | Degraded products | General | Irreversible degradation of active cytokinins. frontiersin.orggdcollegebegusarai.com |
Interplay with Other Plant Hormone Biosynthetic Pathways
The biosynthesis and signaling of cytokinins, including this compound, are intricately connected with other plant hormone pathways, creating a complex regulatory network that governs plant development and responses to environmental stimuli. nih.govbiologists.com The interplay, often characterized by synergistic or antagonistic interactions, is fundamental to processes such as organogenesis, apical dominance, and stress responses. nih.govugent.be
Auxin: The interaction between cytokinins and auxin is one of the most well-documented hormonal cross-talks in plants. biologists.comugent.be They often act antagonistically to control various developmental processes. biologists.comnih.gov For instance, in root development, high auxin levels promote the formation of xylem, while high cytokinin signaling is observed in the neighboring procambium and phloem cells. ugent.be Auxin can inhibit cytokinin signaling, and conversely, an increase in cytokinin levels can suppress auxin signaling. nih.gov This mutual inhibition helps to establish distinct signaling domains crucial for proper tissue patterning. ugent.be
Abscisic Acid (ABA): Cytokinins and abscisic acid (ABA) frequently exhibit antagonistic effects, particularly in response to environmental stresses like drought. nih.gov ABA signaling is crucial for stress tolerance, while cytokinins are more associated with growth under favorable conditions. nih.govwikipedia.org For example, key kinases in the ABA signaling pathway, SnRK2s, can phosphorylate and enhance the stability of ARR5, a negative regulator of cytokinin signaling. nih.gov Conversely, certain cytokinin response regulators (type-B ARRs) can inhibit the activity of SnRK2s. nih.gov This antagonistic relationship allows plants to finely tune their growth and defense strategies based on environmental cues. nih.gov
Gibberellins (B7789140) (GA): The combined action of cytokinins, auxins, and gibberellins is essential for processes like fruit set and development. oup.com While each of these hormones can individually initiate fruit development to some extent, their synergistic application often leads to normal fruit growth, even without fertilization. oup.com
Ethylene (B1197577): Cytokinins can induce the biosynthesis of ethylene by increasing the stability of ACC synthase (ACS) proteins, which catalyze the rate-limiting step in ethylene production. biologists.comoup.com This interaction highlights how different hormonal pathways can converge to regulate specific developmental outcomes. biologists.com
Table 2: Interactions of Cytokinin Pathways with Other Plant Hormones
| Interacting Hormone | Type of Interaction | Key Molecular Components/Processes Involved | Developmental/Physiological Outcome |
|---|---|---|---|
| Auxin | Antagonistic | SHY2/IAA3, ARR1, ARR12, AHP6, PIN proteins | Root meristem size control, vascular patterning. ugent.benih.gov |
| Abscisic Acid (ABA) | Antagonistic | SnRK2s, Type-A ARRs (e.g., ARR5), Type-B ARRs (e.g., ARR1, ARR11, ARR12) | Drought stress response, regulation of growth vs. defense. nih.gov |
| Gibberellins (GA) | Synergistic | Co-regulation of cell cycle genes | Fruit set and development. oup.com |
| Ethylene | Synergistic/Inductive | ACC synthase (ACS) proteins | Regulation of developmental processes and stress responses. biologists.comoup.com |
Physiological Roles and Biological Activity of O Beta D Xylosylzeatin
Role in Plant Growth and Development
The conversion of active cytokinins like zeatin into O-xyloside conjugates has profound implications for various aspects of plant growth, from the architecture of roots and shoots to the timing of senescence and reproduction.
The balance between root and shoot development is tightly controlled by the interplay of plant hormones, with cytokinins playing a central role. nih.govinternationalscholarsjournals.com High levels of active cytokinins typically promote shoot growth and inhibit root development, whereas lower levels have the opposite effect. nih.gov The synthesis of O-beta-D-Xylosylzeatin, by sequestering active zeatin, can therefore significantly alter a plant's architecture.
Studies on the related process of O-glucosylation in maize have provided critical insights. Over-expression of a gene for zeatin O-glucosyltransferase, which converts zeatin to its O-glucoside, resulted in plants with characteristics of cytokinin deficiency. nih.gov These plants displayed enhanced root development, including increased root mass and branching, alongside reduced shoot growth, characterized by shorter stature and thinner stems. nih.gov This suggests that the formation of this compound similarly modulates plant morphology by reducing the concentration of physiologically active zeatin. nih.gov However, some research has indicated that O-xylosylzeatin itself exhibits high biological activity in callus bioassays with Phaseolus vulgaris, suggesting its role may be more complex than simple inactivation and could involve acting as a slow-release source of active cytokinin. researchgate.net
Table 1: Expected Effects of this compound Formation on Plant Architecture This table is based on cytokinin-deficiency models where the conjugation of zeatin reduces its active pool.
| Plant Organ | Expected Effect of Increased this compound Synthesis | Rationale |
|---|---|---|
| Root System | Promotion of growth, increased mass and branching. | Reduction in active zeatin levels, which are known to inhibit root growth. nih.gov |
| Shoot System | Inhibition of growth, leading to shorter stature and thinner stems. | Reduction in active zeatin, which is required for robust shoot and meristem development. nih.gov |
Cytokinins are fundamental regulators of the cell cycle, primarily promoting cell division (cytokinesis) and influencing cell differentiation. pnas.orginternationalscholarsjournals.complantcelltechnology.com Zeatin is recognized as one of the most active and widespread cytokinins driving these processes. pnas.org The conversion of zeatin to this compound is a metabolic modification that affects the availability of the active hormone. oup.com This conjugation is generally seen as a reversible inactivation step, creating a stable storage form that is protected from degradation by enzymes like cytokinin oxidases. pnas.org
By sequestering zeatin, the formation of its O-xyloside derivative reduces the pool of active cytokinin available to bind to receptors and trigger the signaling cascade that leads to cell division. oup.com Consequently, tissues with high rates of this compound synthesis may exhibit modulated rates of cell proliferation. However, the potential for this compound to be converted back to active zeatin by β-glucosidases means it can also serve as a stored reservoir, released when and where needed to stimulate growth and differentiation. oup.compnas.org
Senescence, the process of aging in plants, and abscission, the shedding of organs like leaves and flowers, are actively regulated developmental stages. unacademy.comnih.gov Cytokinins are well-established as potent inhibitors of senescence. nih.govembopress.org They help maintain the physiological function of tissues and delay the degradation of chlorophyll (B73375) and other cellular components. cuni.cz
The role of this compound in these processes is linked to its function in controlling active cytokinin levels. The formation of this stable conjugate can be part of the hormonal signaling that governs the timing of senescence. embopress.org In studies where cytokinin inactivation through O-glucosylation was increased, plants paradoxically exhibited delayed leaf senescence. nih.gov This was potentially an indirect effect of an improved root-to-shoot ratio, which may have led to better nutrient accumulation in the leaves. nih.gov Abscission is a complex process involving cell wall degradation in specialized "abscission zones," a process influenced by enzymes such as β-D-xylosidase, which highlights a potential chemical link to the metabolism of xylosylated compounds during organ shedding. nih.gov
Cytokinin metabolism is crucial for the proper development of reproductive organs and the successful germination of seeds. oup.comnih.gov Research involving the manipulation of cytokinin inactivation has revealed its importance in floral development. In maize, increased O-glucosylation of zeatin led to feminization of male floral organs (tassels), a phenotype known as "tasselseed." nih.gov This demonstrates a clear link between the regulation of active cytokinin levels and sex determination in flowers. nih.gov
During seed germination, a transition from dormancy to active growth occurs, requiring the mobilization of stored resources. savemyexams.comijcrt.org this compound and similar conjugates found in seeds are thought to be stable, long-term storage forms of cytokinins. oup.comresearchgate.net Upon imbibition, these stored conjugates can be enzymatically converted back to active zeatin, providing the hormonal stimulus necessary to promote cell division and support the growth of the embryo into a seedling. oup.compnas.orgijcrt.org
Impact on Senescence and Abscission Processes
Contribution to Plant Responses to Environmental Stimuli
Plants, being stationary organisms, must continuously adapt their growth and metabolism to cope with changing and often harsh environmental conditions. nih.govmedcraveonline.com The formation of this compound is an important component of the complex metabolic adjustments that enable plants to respond to abiotic stress.
Plants subjected to abiotic stresses such as drought, high salinity, and extreme temperatures exhibit a range of adaptive responses. nih.govfrontiersin.org These responses often involve a significant reconfiguration of hormonal pathways to balance survival with growth. nih.gov The conversion of active cytokinins to stable, inactive conjugates like O-glucosides and O-xylosides is a key strategy in this adaptation. nih.gov
Under stress conditions, elevating the rate of zeatin conjugation to form this compound serves multiple purposes. It reduces the level of active cytokinin, which can help slow down growth and conserve resources—a crucial survival mechanism during unfavorable conditions. nih.gov Furthermore, this conjugation protects the hormone from irreversible degradation, creating a stored pool that can be quickly reactivated once the stress subsides. oup.compnas.org Transcriptional analyses have shown that genes related to stress are induced by conditions like cold, salinity, and drought, highlighting the genetic basis of these adaptive metabolic shifts. nih.gov The regulation of active hormone levels through the formation of conjugates like this compound is thus a critical part of the plant's toolkit for navigating a challenging environment.
Table 2: Research Findings on Cytokinin Conjugation in Abiotic Stress Response This table summarizes the role of cytokinin conjugation (using O-glucosylation as a well-studied proxy) in response to various abiotic stresses.
| Abiotic Stressor | Plant Response Involving Cytokinin Conjugation | Reference |
|---|---|---|
| Drought | Formation of inactive conjugates to slow growth and conserve resources. Genes related to stress response are induced. | nih.govnih.gov |
| Salinity | Synthesis of storage forms like O-glucosides and O-xylosides to manage osmotic stress and protect the hormone pool. | nih.govnih.gov |
| Temperature (Cold/Heat) | Adjustment of active cytokinin levels via conjugation to acclimate to temperature extremes and maintain cellular homeostasis. | nih.govnih.gov |
Biotic Stress Responses (e.g., Pathogen, Herbivore Interactions)
This compound, a conjugated form of the cytokinin zeatin, is implicated in plant responses to biotic stresses such as pathogen and herbivore interactions. While direct studies on its specific role are emerging, the broader context of cytokinin metabolism provides significant insights. Cytokinins are known to modulate plant defense mechanisms, and their conjugated forms are integral to regulating the levels of active hormones during stress events. frontiersin.orgheraldopenaccess.us
Plants have developed sophisticated defense systems against pathogens and herbivores, which involve a complex interplay of hormonal signaling pathways. nih.govnumberanalytics.com These defenses can be constitutive or induced. nih.gov Induced responses, such as Systemic Acquired Resistance (SAR), provide long-lasting, broad-spectrum protection against pathogens. nih.gov Phytohormones, including cytokinins, are central to orchestrating these defense responses. numberanalytics.com
The formation of this compound is catalyzed by the enzyme zeatin O-xylosyltransferase. wikipedia.org The expression of genes encoding for such cytokinin-modifying enzymes can be altered in response to biotic interactions. For instance, a transcript homologous to zeatin O-glucosyltransferase, an enzyme related to O-xylosyltransferase, was found to accumulate in mycorrhizal roots, suggesting a role for cytokinin conjugation in symbiotic relationships which can influence plant health and stress tolerance. nih.gov
The conversion of active cytokinins like zeatin to their O-xylosyl conjugates can be a mechanism to fine-tune the plant's immune response. By sequestering active cytokinins, the plant can modulate developmental processes and resource allocation, which is crucial when mounting a defense that is often resource-intensive. frontiersin.org This hormonal regulation is critical in balancing growth and defense, a key aspect of plant survival under biotic attack. cuni.cz
Furthermore, the cell wall, a primary barrier against pathogens, undergoes modifications during a defense response, a process influenced by hormonal signals. google.com The enzymatic activity of xylosidases, which could potentially cleave this compound to release active zeatin, has been linked to systemic immune signaling, highlighting the potential for cytokinin conjugates to be involved in cell wall-mediated defense. nih.gov
While the precise mechanisms are still under investigation, the available evidence points towards a role for this compound in the intricate network of plant defense by influencing the availability of active cytokinins, thereby modulating the plant's response to pathogens and herbivores.
Modulation of Source-Sink Relationships and Nutrient Allocation
This compound, as a derivative of the cytokinin zeatin, is involved in the complex regulation of source-sink relationships and nutrient allocation within plants. Cytokinins are well-established regulators of these processes, influencing where sugars and other nutrients are transported and utilized. frontiersin.org The conversion of zeatin to its O-xylosyl conjugate represents a key metabolic step in controlling the levels of active cytokinins, thereby impacting nutrient partitioning. fu-berlin.de
Source tissues, typically mature leaves, produce photoassimilates, while sink tissues, such as roots, fruits, and developing leaves, are net importers of these resources. cropbooster-p.eu Cytokinins can enhance the sink strength of tissues, promoting the accumulation of nutrients. frontiersin.org The formation of this compound can be seen as a mechanism to temporarily inactivate zeatin, preventing its immediate effect on sink strength and allowing for a more controlled allocation of resources. fu-berlin.de
The transport of cytokinins, including their conjugated forms, is a critical aspect of source-sink communication. dokumen.pub While cytokinin ribosides are considered a likely transport form, the presence of O-glycosylated cytokinins in various plant tissues suggests they may also play a role in the long-distance signaling that governs nutrient distribution. fu-berlin.de The reversible nature of O-glycosylation means that this compound can be converted back to active zeatin in specific sink tissues, thereby stimulating their growth and nutrient uptake. pnas.org
This compound as a Storage and Transport Form of Cytokinins
This compound is recognized as a significant storage and potential transport form of cytokinins in plants. fu-berlin.depnas.org The conjugation of the active cytokinin, zeatin, with a xylose molecule at the O-position of the side chain renders it biologically inactive but stable. fu-berlin.de This process is a key part of cytokinin homeostasis, allowing the plant to maintain a pool of readily available cytokinin precursors that can be activated when and where they are needed. fu-berlin.deoup.com
The formation of O-xylosylzeatin is particularly prominent in certain species and tissues, such as the embryos of Phaseolus vulgaris (common bean), where it can represent a major metabolite of exogenously supplied zeatin. cambridge.orgpnas.org This suggests a specific and biologically significant role for this conjugate in seed development and storage. cambridge.org The enzyme responsible for this conversion, zeatin O-xylosyltransferase, has been isolated and characterized, confirming the dedicated biochemical pathway for its synthesis. wikipedia.orgpnas.org
One of the key advantages of storing cytokinins as O-glycosides like this compound is their resistance to degradation by cytokinin oxidase/dehydrogenase (CKX). pnas.orgoup.com CKX is the primary enzyme responsible for the irreversible breakdown of active cytokinins. fu-berlin.de By converting zeatin to its O-xylosyl form, the plant protects it from degradation, ensuring a stable reserve. pnas.org
The stored this compound can be hydrolyzed by β-glucosidases to release free, active zeatin. oup.com This enzymatic reversibility is crucial for its function as a storage form, allowing for the controlled release of active cytokinin to regulate growth and development. pnas.orgnih.gov The presence of β-glucosidases in and around vascular bundles also suggests a potential role for O-glycosylated cytokinins in transport, where they could be moved through the plant's vascular system and then activated in target tissues. oup.com
In essence, this compound serves as a protected, inactive reservoir of cytokinin. This storage mechanism, coupled with the potential for transport and subsequent reactivation, provides plants with a flexible system to manage their cytokinin levels in response to developmental cues and environmental changes.
Comparative Bioactivity with Other Cytokinin Conjugates
The biological activity of this compound is best understood in comparison to other cytokinin conjugates, particularly O-glucosides and N-glucosides. The type and position of the sugar conjugate significantly influence the stability, transport, and biological activity of the cytokinin molecule. fu-berlin.de
O-glycosylated cytokinins, including both O-xylosides and O-glucosides, are generally considered to be biologically inactive in their conjugated form. fu-berlin.de However, they are regarded as storage forms because they can be readily hydrolyzed by enzymes like β-glucosidases to release the active cytokinin base. pnas.orgoup.com This contrasts with N-glucosides (conjugated at the N3, N7, or N9 position of the purine (B94841) ring), which are typically considered irreversibly inactivated forms of cytokinins due to their high stability. fu-berlin.de
Studies on Phaseolus species have highlighted the specific role of O-xylosylation. In Phaseolus vulgaris embryos, zeatin is readily converted to O-xylosylzeatin. cambridge.orgpnas.org The enzyme responsible, zeatin O-xylosyltransferase, is highly specific for its substrates. pnas.org In contrast, the enzyme from Phaseolus lunatus, zeatin O-glucosyltransferase, primarily forms O-glucosylzeatin but can also use UDP-xylose to form O-xylosylzeatin, albeit with a much lower affinity. pnas.orgnih.gov This indicates species-specific preferences for different types of O-glycosylation.
The bioactivity of these conjugates in various assays often reflects their ability to be converted back to the active form. For example, in callus bioassays with Phaseolus vulgaris, O-xylosylzeatin showed some biological activity, likely due to its conversion to free zeatin by the callus tissue. researchgate.net Generally, O-glycosides are resistant to cytokinin oxidase/dehydrogenase, which degrades active cytokinins, thus making them stable storage forms. oup.com
Below is a comparative table of different cytokinin conjugates:
| Conjugate Type | Point of Attachment | Reversibility | Stability (vs. CKX) | Biological Role |
| This compound | O-position of side chain | Reversible | High | Storage, potential transport |
| O-Glucosylzeatin | O-position of side chain | Reversible | High | Storage, transport |
| N7-Glucosylzeatin | N7 of purine ring | Irreversible | High | Permanent inactivation |
| N9-Glucosylzeatin | N9 of purine ring | Irreversible | High | Permanent inactivation |
Molecular Mechanisms of O Beta D Xylosylzeatin Action
Uptake and Transport Within the Plant System
The movement of O-beta-D-Xylosylzeatin throughout the plant is essential for its function as a long-distance signaling molecule, allowing communication between different organs, such as from the roots to the shoots. mdpi.com
Long-distance transport of water, nutrients, and signaling molecules in plants is accomplished by two primary vascular tissues: the xylem and the phloem. mdpi.com this compound, like other cytokinin conjugates, utilizes both of these pathways.
Xylem Transport : The xylem facilitates a unidirectional flow of water and solutes from the roots to the aerial parts of the plant, driven primarily by the negative pressure created during transpiration. nih.govrseco.org As xylem vessels are part of the apoplast (the space outside the cell membrane), the primary requirement for a compound to enter the xylem stream is its ability to be exported across a plasma membrane into this space. nih.gov The presence of cytokinin conjugates in xylem sap confirms their role in root-to-shoot communication, signaling information about nutrient status and other environmental conditions in the soil. mdpi.com
Phloem Transport : In contrast to the xylem, the phloem allows for bidirectional transport, moving sugars and other molecules from "source" tissues (like photosynthetically active leaves) to "sink" tissues (such as roots, fruits, or developing buds) based on an osmotically generated pressure gradient. nih.govelifesciences.org The movement of cytokinins from shoots back to roots via the phloem is crucial for processes like maintaining the vascular pattern in the roots. mdpi.com
O-xylosyl derivatives of zeatin are considered transport forms because they are protected from enzymatic degradation by cytokinin oxidase/dehydrogenase (CKX), ensuring their stability during transit. oup.com The release of the active zeatin molecule from this compound at the target tissue is thought to be facilitated by β-glucosidase enzymes, which are known to be located near vascular bundles. oup.com
For this compound to move from the vascular system into target cells, or to be loaded into the vascular tissues in the first place, it must cross cellular membranes. mdpi.com This movement is governed by various transport mechanisms. mdpi.com
Diffusion and Active Transport : While the physicochemical properties of a molecule, such as its hydrophobicity, influence its ability to diffuse across lipid membranes, the transport of most cytokinins is mediated by specific protein transporters. mdpi.com
Cytokinin Transporters : Several families of membrane transporters are implicated in the movement of cytokinins and their derivatives. These include Purine (B94841) Permeases (PUPs) and ATP-binding cassette (ABCG) transporters. researchgate.net For instance, the transporter AtABCG14 in Arabidopsis is crucial for the root-to-shoot translocation of cytokinins. researchgate.net While a specific transporter for this compound has not been definitively identified, it is presumed to be transported by these or similar systems that recognize cytokinin structures.
Long-Distance Transport via Xylem and Phloem
Interaction with Cytokinin Receptors and Signaling Components
The biological activity of a cytokinin is determined by its ability to bind to and activate specific receptors, initiating a signaling cascade within the cell. mdpi.com
Cytokinin signaling is initiated when an active cytokinin molecule binds to the extracellular CHASE (Cyclase/Histidine kinase-Associated Sensory Extracellular) domain of a transmembrane histidine kinase receptor, such as Arabidopsis AHK2, AHK3, or CRE1/AHK4. researchgate.net
However, conjugated forms of cytokinins, including O-glycosides like this compound, are generally considered biologically inactive because they cannot effectively bind to these receptors. mdpi.com The addition of the bulky xylose sugar moiety to the zeatin side-chain sterically hinders the molecule from fitting correctly into the receptor's binding pocket. d-nb.info Structural analyses of cytokinin receptors have shown that there is insufficient space to accommodate such substitutions while maintaining the orientation required for receptor activation. d-nb.info Therefore, this compound itself is not a primary ligand for these receptors and must first be enzymatically cleaved to its free base form, trans-zeatin (B1683218), to elicit a hormonal response. oup.commdpi.com
| Compound | Receptor Type | Relative Binding Affinity | Biological Activity Status |
|---|---|---|---|
| trans-Zeatin (tZ) | Histidine Kinase (e.g., CRE1/AHK4) | High | Active Ligand |
| This compound | Histidine Kinase (e.g., CRE1/AHK4) | Negligible / None | Inactive Precursor mdpi.comd-nb.info |
| N6-(Δ2-isopentenyl)adenine (iP) | Histidine Kinase (e.g., CRE1/AHK4) | High | Active Ligand |
Because this compound does not directly bind to cytokinin receptors, it does not directly initiate downstream signaling cascades. mdpi.com Its role is indirect, serving as a source for the active compound, zeatin. Once free zeatin is released, it binds to the histidine kinase receptor, causing a conformational change that leads to the autophosphorylation of a conserved histidine residue within the receptor's cytoplasmic domain. harvard.edu
The phosphorelay system is the central pathway for cytokinin signal transduction. researchgate.net This system typically involves three main components: the histidine kinase receptor, histidine phosphotransfer (AHP) proteins, and response regulators (ARRs). researchgate.netharvard.edu
The role of this compound in this system is exclusively as a precursor. It has no direct function in the phosphotransfer reactions. The process, initiated by active zeatin, proceeds as follows:
Receptor Activation : Zeatin binds to the AHK receptor, causing it to autophosphorylate a histidine (His) residue. harvard.edu
First Phosphotransfer : The phosphate (B84403) group is then transferred from the receptor to a conserved aspartate (Asp) residue on the receptor's own receiver domain. harvard.edu
AHP Shuttling : The phosphate is subsequently transferred to a histidine (His) on a mobile AHP protein. researchgate.net
Nuclear Translocation and Final Phosphotransfer : The phosphorylated AHP protein moves from the cytoplasm to the nucleus, where it transfers the phosphate group to an aspartate (Asp) residue on a Type-B response regulator (ARR). researchgate.netnih.gov
Gene Regulation : Type-B ARRs are transcription factors. Their phosphorylation activates them, allowing them to bind to specific DNA sequences in the promoters of cytokinin-responsive genes and regulate their transcription, thus producing the physiological response to the hormone. researchgate.net
Transcriptional Regulation by this compound
Gene Expression Profiling in Response to this compound
Gene expression profiling technologies, such as RNA sequencing, allow for the simultaneous measurement of the expression levels of thousands of genes. mdpi.com This approach provides a global view of the cellular response to a specific stimulus.
In a study on the jewel orchid (Anoectochilus roxburghii), researchers used a combined metabolome and transcriptome analysis to investigate the regulatory mechanisms of endogenous hormones. nih.gov This profiling revealed a correlation between the concentration of this compound and the expression levels of specific transcription factor genes. Such studies are crucial for moving beyond the analysis of single genes to understanding the complex network of interactions that govern plant development and response. nih.govmdpi.com
Identification of this compound-Responsive Genes
Specific genes whose expression levels change in response to fluctuations in this compound concentration have been identified through gene profiling studies. In Anoectochilus roxburghii, a significant negative correlation was observed between the levels of this compound and the expression of two transcription factor genes: TCP19 and bZIP21. nih.gov This suggests that as the concentration of this storage cytokinin conjugate increases, the transcription of these particular genes decreases. Transcription factors are key regulatory proteins that bind to DNA and control the rate of transcription, making them critical nodes in signaling pathways. wikipedia.org
Table 1: this compound-Responsive Transcription Factors in Anoectochilus roxburghii
| Transcription Factor | Correlation with this compound | Putative Function |
|---|---|---|
| TCP19 | Negative | Involved in regulating growth and development processes. |
| bZIP21 | Negative | Plays a role in various stress responses and developmental pathways. |
Data derived from a comparative metabolome and transcriptome analysis. nih.gov
Post-Translational Modifications Influenced by this compound
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis by ribosomes. wikipedia.org These modifications, which include processes like phosphorylation, glycosylation, and ubiquitination, are critical for regulating protein function, localization, and stability. wikipedia.orgplos.org
Currently, there is limited direct scientific evidence detailing the influence of this compound on the post-translational modification of other proteins. The primary role of this compound described in the literature is that of a storage conjugate of the active cytokinin, zeatin. nih.govoup.com Its formation is, in itself, a result of a modification (xylosylation) of zeatin, a process catalyzed by zeatin O-xylosyltransferase. nih.govwikipedia.org This modification is crucial for cytokinin homeostasis. oup.com Research has predominantly focused on the enzymes that create and cleave this conjugate rather than on any downstream effects this compound might have on the PTM of other cellular proteins.
Analytical Methodologies for O Beta D Xylosylzeatin Research
Extraction and Purification Techniques from Plant Tissues
The extraction of O-beta-D-xylosylzeatin from plant tissues is a critical first step that significantly influences the quality of subsequent analyses. The primary challenge lies in separating the target analyte from a multitude of interfering compounds inherent to plants, such as polysaccharides, phenolic compounds, and pigments, which can compromise analytical results. cd-genomics.comgbiosciences.com
The initial step in the extraction process typically involves the rapid freezing of plant tissue in liquid nitrogen. cd-genomics.com This procedure immediately halts metabolic processes, preventing enzymatic degradation of the target compound, and makes the tissue brittle for effective homogenization. cd-genomics.com The frozen tissue is then ground into a fine powder to ensure cellular disruption and maximize the surface area for solvent extraction. cd-genomics.comgbiosciences.com
A variety of extraction protocols have been developed to handle the chemical complexity of plant tissues. Many methods employ a buffer system with high salt concentrations combined with a phenol-chloroform extraction. researchgate.netnih.gov This liquid-liquid extraction technique helps to partition proteins and other macromolecules away from the desired analytes. Further purification often involves precipitation steps using organic solvents. For instance, cold acetone (B3395972) or methanol (B129727) can be used to precipitate proteins and other interfering substances, which are then removed by centrifugation. gbiosciences.comnih.gov The resulting supernatant, containing the cytokinins, is then concentrated for further analysis.
Table 1: Common Challenges and Strategies in Plant Sample Extraction
| Challenge | Consequence | Mitigation Strategy | Source(s) |
|---|---|---|---|
| Enzymatic Degradation | Lower recovery of the target analyte. | Rapid freezing of tissue in liquid nitrogen to inactivate enzymes. | cd-genomics.com |
| Interfering Compounds | Co-elution, ion suppression in mass spectrometry, and reduced column lifetime. | TCA/acetone precipitation, phenol-based extraction, use of high-salt buffers. | gbiosciences.comnih.gov |
| High Water Content | Dilution of the sample and potential for hydrolytic reactions. | Lyophilization (freeze-drying) of the tissue before extraction. | nih.gov |
| Complex Matrix | Difficulty in achieving clean separation and accurate quantification. | Multi-step purification involving solid-phase extraction (SPE) and liquid-liquid extraction. | scioninstruments.com |
Following initial extraction and purification, derivatization is a chemical modification technique often employed to enhance the analytical properties of this compound, especially for gas chromatography. chromatographyonline.comjfda-online.com The process involves reacting the analyte with a derivatizing agent to convert its polar functional groups, such as the hydroxyl (-OH) and amine (-NH) groups present in this compound, into less polar, more volatile, and more thermally stable derivatives. scioninstruments.comjfda-online.com
Common derivatization strategies include:
Silylation: This is one of the most common methods, where active hydrogens in hydroxyl and amine groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. This increases the volatility of the compound, making it suitable for GC analysis. jfda-online.comresearchgate.net
Acylation: This process introduces an acyl group. Reagents such as pentafluoropropionic anhydride (B1165640) can be used to improve chromatographic efficiency and detection. jfda-online.com
Alkylation: This involves the replacement of active hydrogens with an alkyl group, which also serves to increase volatility and reduce polarity. researchgate.net
For liquid chromatography, derivatization can be used to improve detection sensitivity. For example, reagents like dansyl chloride react with primary and secondary amines, as well as phenolic hydroxyl groups, to form fluorescent derivatives that can be detected at very low concentrations by LC-MS. nih.gov
Table 2: Selected Derivatization Reagents and Their Applications
| Derivatization Method | Reagent Example | Target Functional Groups | Purpose | Source(s) |
|---|---|---|---|---|
| Silylation | BSTFA, MTBSTFA | Hydroxyls (-OH), Amines (-NH) | Increase volatility for GC | chromatographyonline.comjfda-online.com |
| Acylation | Pentafluoropropionic anhydride | Hydroxyls (-OH), Amines (-NH) | Improve chromatographic separation and detection | jfda-online.com |
| Alkylation | Alkyl halides (e.g., methyl iodide) | Carboxylic acids, Phenols, Amines | Increase volatility for GC | researchgate.net |
| Fluorescence Labeling | Dansyl Chloride | Amines (-NH), Phenols (-OH) | Enhance detection for HPLC-Fluorescence/MS | nih.gov |
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating this compound from other components in the purified extract. The choice of technique depends on the analyte's properties and the research objectives.
HPLC is the most widely used technique for the analysis of cytokinins due to its suitability for separating non-volatile and thermally unstable compounds like this compound. cuni.cz Reversed-phase HPLC, typically using a C18 column, is the preferred mode. cellmosaic.com Separation is achieved by eluting the sample through the column with a mobile phase gradient, commonly a mixture of acetonitrile (B52724) and water containing an acid modifier like formic or acetic acid to improve peak shape and ionization efficiency for mass spectrometry. cuni.cznih.gov The analysis of related glycosylated compounds has been successfully performed using reversed-phase HPLC systems. nih.gov
Gas chromatography offers high resolution but is generally reserved for volatile and thermally stable compounds. scioninstruments.com Direct analysis of this compound by GC is not feasible due to its low volatility and thermal lability. Therefore, derivatization, as described in section 6.1.1, is a mandatory step to convert the compound into a form suitable for GC analysis. jfda-online.com Methods have been developed for the GC-MS analysis of other derivatized carbohydrates, such as acetylated methyl glycosides, demonstrating the viability of this approach for glycosylated compounds. nih.govmdpi.com
UPLC is a more recent development that utilizes columns with smaller particle sizes (<2 µm) compared to traditional HPLC. This results in significantly higher resolution, improved sensitivity, and much faster analysis times. waters.comnih.gov UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for metabolomics and has been used for the rapid analysis of complex mixtures, including various carbohydrates and glycosides, often without the need for derivatization. waters.com Given its advantages, UPLC is an excellent technique for the high-throughput analysis of this compound in plant research.
Table 3: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|---|
| Analyte Volatility | Not required | Required (derivatization necessary) | Not required |
| Resolution | Good | Very High | Excellent |
| Analysis Speed | Moderate | Moderate to Fast | Very Fast |
| Primary Application | Routine analysis of non-volatile compounds | Analysis of volatile or derivatized compounds | High-throughput metabolomics, high-resolution separations |
| Instrumentation | Standard laboratory equipment | Requires derivatization setup | Requires specialized high-pressure system |
Gas Chromatography (GC)
Spectrometric Detection and Quantification
For the detection and quantification of this compound, chromatography systems are almost always coupled to a mass spectrometer (MS). This combination (LC-MS or GC-MS) provides the high selectivity and sensitivity needed to identify and measure low-abundance compounds in complex biological samples.
Mass spectrometers identify compounds based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry techniques such as Time-of-Flight (TOF), Orbitrap, and tandem mass spectrometry (MS/MS) are particularly valuable. nih.govnih.gov MS/MS analysis involves isolating the molecular ion of the target compound and fragmenting it to produce a characteristic fragmentation pattern, which serves as a highly specific fingerprint for confident identification. cuni.cz
Quantification is typically performed using a stable isotope-labeled internal standard, such as a deuterium-labeled cytokinin. cuni.cz This standard is added to the sample at the beginning of the extraction process and behaves identically to the endogenous compound throughout sample preparation and analysis. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during the procedure. cuni.cz The predicted m/z for various this compound adducts, which are crucial for its detection by MS, are listed in the table below. uni.lu
Table 4: Predicted Collision Cross Section (CCS) and Mass-to-Charge Ratio (m/z) for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 352.16155 | 180.6 |
| [M+Na]⁺ | 374.14349 | 186.2 |
| [M+K]⁺ | 390.11743 | 182.1 |
| [M+NH₄]⁺ | 369.18809 | 186.5 |
| [M-H]⁻ | 350.14699 | 178.7 |
Data sourced from PubChemLite. uni.lu
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Zeatin |
| O-glucosylzeatin |
| Acetonitrile |
| Acetone |
| Methanol |
| Phenol |
| Chloroform |
| Formic acid |
| Acetic acid |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-(tert‑Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |
| Pentafluoropropionic anhydride |
Mass Spectrometry (MS) and Tandem MS (MS/MS) Approaches
Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound, offering high sensitivity and specificity. This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the identification and quantification of the compound. uni.lunih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex biological samples. nih.gov The predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]+ and [M+Na]+, provide an additional layer of identification. uni.lu
Tandem mass spectrometry (MS/MS) further enhances the analytical capabilities. nottingham.ac.uk In MS/MS, precursor ions of this compound are selected and fragmented, generating a characteristic spectrum of product ions. shimadzu.commdpi.com This fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification even in intricate matrices. nih.gov Different MS/MS configurations, such as triple quadrupole (TQ) and quadrupole time-of-flight (Q-TOF), offer distinct advantages in terms of quantitative performance and mass accuracy, respectively. shimadzu.com For instance, a method using ultra-performance liquid chromatography coupled to tandem MS has been developed for the quantification of various compounds, demonstrating the power of this approach. nih.gov
Here is a table summarizing the predicted collision cross-section values for this compound adducts:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 352.16155 | 180.6 |
| [M+Na]+ | 374.14349 | 186.2 |
| [M-H]- | 350.14699 | 178.7 |
| [M+NH4]+ | 369.18809 | 186.5 |
| [M+K]+ | 390.11743 | 182.1 |
| [M+H-H2O]+ | 334.15153 | 171.2 |
| [M+HCOO]- | 396.15247 | 191.1 |
| [M+CH3COO]- | 410.16812 | 206.0 |
| [M+Na-2H]- | 372.12894 | 182.1 |
| [M]+ | 351.15372 | 178.8 |
| [M]- | 351.15482 | 178.8 |
Table based on data from PubChemLite. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. shimadzu.comnih.gov While MS provides information on mass and fragmentation, NMR offers detailed insights into the covalent structure and stereochemistry of the molecule. nih.govbeilstein-journals.org Techniques like 1H NMR and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. nih.gov
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms within the molecule. researchgate.net For instance, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can provide information about the proximity of different protons, aiding in the determination of the three-dimensional structure. beilstein-journals.org The combination of various NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and structure of this compound. nih.gov
Immunochemical Assays for this compound Detection
Immunochemical assays offer a highly sensitive and specific method for the detection and quantification of this compound. nih.gov These techniques utilize antibodies that specifically recognize and bind to the target molecule. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique. In a competitive ELISA for this compound, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of specific antibody sites. The amount of bound enzyme is inversely proportional to the concentration of this compound in the sample. This method allows for the rapid and sensitive quantification of the compound in various plant extracts. While specific ELISA kits for this compound are not broadly commercialized, the principle of the assay, as demonstrated for other molecules like beta-D-glucan, is applicable. elkbiotech.com
Isotopic Labeling and Tracing Experiments
Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound within a plant. anr.frsigmaaldrich.com In these experiments, molecules are synthesized with stable isotopes, such as ¹³C or ¹⁵N, which can be distinguished from their naturally abundant counterparts by mass spectrometry. nih.gov
By supplying labeled precursors of this compound to a plant system, researchers can follow the incorporation of the label into various metabolites over time. pnas.org This provides valuable information about the biosynthetic and catabolic pathways of the compound. For example, using ¹⁴C-labeled zeatin and UDP-xylose, the formation of O-xylosylzeatin has been demonstrated. pnas.org This approach, often referred to as Stable Isotope Labeling Kinetics (SILK), allows for the determination of protein and metabolite turnover rates in vivo. anr.fr
Advanced Imaging Techniques for Localization Studies
Advanced imaging techniques are emerging as valuable tools for visualizing the spatial distribution of molecules like this compound within plant tissues. nih.govwestchestermedicalcenter.orgtechtarget.com While direct imaging of this specific compound is still a developing area, techniques like mass spectrometry imaging (MSI) hold great promise. MSI combines the chemical specificity of mass spectrometry with the spatial information of microscopy, allowing for the mapping of different molecules in a tissue section.
Other advanced imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), are widely used in medical research and have the potential for application in plant science for in vivo localization studies. nih.govnih.govmayo.edu These techniques could provide crucial insights into the transport and accumulation of this compound in different plant organs and tissues, contributing to a better understanding of its physiological functions.
Genetic and Molecular Engineering Approaches in O Beta D Xylosylzeatin Research
Mutational Analysis of Genes Involved in O-beta-D-Xylosylzeatin Metabolism
Mutational analysis, which involves altering the function of specific genes, is a cornerstone of functional genomics. In the context of this compound, this research primarily targets the enzymes responsible for its formation, namely zeatin O-xylosyltransferases (ZOX). nih.govwikipedia.org These enzymes catalyze the transfer of a xylose group from a donor molecule like UDP-xylose to the hydroxyl group of zeatin. nih.govebi.ac.uk The gene encoding zeatin O-xylosyltransferase, designated ZOX1, was first cloned from Phaseolus vulgaris (bean). nih.gov It shares high sequence similarity with the gene for zeatin O-glucosyltransferase (ZOG1) from Phaseolus lunatus, which catalyzes the formation of O-glucosylzeatin. nih.govpnas.org Understanding the effects of modifying these genes is crucial for elucidating the specific role of O-xylosylation in cytokinin homeostasis.
Gene knockout (complete gene inactivation) and knockdown (partial suppression of gene expression) are powerful loss-of-function approaches to determine a gene's role. licorbio.comnews-medical.netnih.gov In these studies, the gene encoding a key enzyme in a metabolic pathway is deleted or its expression is significantly reduced, often using techniques like RNA interference (RNAi). licorbio.combiolegend.com The resulting changes in the organism's phenotype and metabolite profile reveal the function of the inactivated gene.
Table 1: Predicted Effects of ZOX1 Knockout/Knockdown
| Genetic Modification | Target Gene | Expected Molecular Effect | Anticipated Phenotypic Consequence |
|---|
Overexpression, or ectopic expression, involves introducing a gene into an organism to produce its corresponding protein at higher-than-normal levels. nih.gov This gain-of-function approach can reveal the consequences of increased metabolic flux through a specific pathway. Overexpression of cytokinin metabolic genes has been a successful strategy to modulate plant growth and improve agricultural traits. nih.govscdi-montpellier.frnih.gov
For this compound, overexpressing the ZOX1 gene would be expected to increase the conversion of zeatin to its O-xylosyl conjugate. This could lead to a decrease in the pool of active, free zeatin and an accumulation of the storage form, this compound. nih.gov Research on the overexpression of related cytokinin glucosyltransferase genes (cZOGT) in rice provides a valuable parallel. Transgenic rice overexpressing cZOGT1 and cZOGT2 exhibited distinct phenotypes, including shorter shoots and fewer crown roots, demonstrating that enhancing the conjugation of active cytokinins directly impacts plant development. researchgate.net
Table 2: Research Findings from Overexpression of Cytokinin Glycosyltransferase Genes
| Gene | Organism | Observed Phenotype | Implication for this compound Research |
|---|---|---|---|
| cZOGT1 / cZOGT2 | Rice (Oryza sativa) | Short-shoot phenotype, delayed leaf senescence, decreased crown root number. researchgate.net | Overexpression of ZOX1 would likely also alter plant morphology by shifting the balance from active to stored cytokinin forms. |
Knockout and Knockdown Studies
Transcriptomics and Proteomics Studies Related to this compound
Transcriptomics (the study of all RNA transcripts) and proteomics (the study of all proteins) provide a global view of how cellular processes respond to specific signals or genetic modifications. nih.govmdpi.comfrontiersin.org These "omics" technologies can identify genes and proteins whose expression levels change in response to this compound, revealing the downstream pathways it regulates.
By comparing the transcriptomes and proteomes of plants with normal versus genetically modified levels of this compound, researchers can build a comprehensive picture of its regulatory network. For instance, a comparative transcriptome and metabolome analysis in Anoectochilus roxburghii revealed a negative correlation between the levels of this compound and the expression of transcription factors TCP19 and bZIP21, suggesting a potential regulatory link. nih.gov Such studies help to connect the presence of a specific metabolite to the activation or repression of gene networks controlling various aspects of plant growth and development. plos.orgawi.de
Metabolomics Profiling of this compound and Related Compounds
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.govmdpi.com Untargeted metabolomic profiling allows for the simultaneous measurement of hundreds to thousands of metabolites, providing a detailed snapshot of the metabolic state. This approach is crucial for quantifying the abundance of this compound relative to other cytokinin forms like trans-zeatin (B1683218), zeatin riboside, and their various glucosides and nucleotides. plos.orgnottingham.ac.uk
Metabolomic studies have been instrumental in identifying the diverse array of cytokinin conjugates in different plant tissues and under various conditions, such as drought stress. plos.orgmdpi.com For example, profiling cytokinin levels in soybean under drought conditions helped to elucidate the molecular mechanisms regulating cytokinin homeostasis. plos.org By applying these techniques, researchers can determine where and when this compound is synthesized, transported, and stored, providing critical data for understanding its function in the broader context of cytokinin metabolism. nih.gov
CRISPR/Cas-Based Gene Editing for this compound Pathway Modification
The CRISPR/Cas system is a revolutionary gene-editing technology that allows for precise, targeted modifications to an organism's genome. wikipedia.orgnih.gov It can be used to create knock-in or knockout mutations with high efficiency and specificity. wikipedia.orgmdpi.com This tool offers immense potential for research on this compound by enabling the precise editing of genes in its metabolic pathway. frontiersin.orgnih.gov
Using CRISPR/Cas9, researchers can specifically target and inactivate the ZOX1 gene to create a clean knockout line without the potential off-target effects sometimes associated with older techniques. nih.govbiolegend.com This would provide a definitive model for studying the loss-of-function phenotype. Conversely, CRISPR can be used to edit the promoter region of the ZOX1 gene to either enhance or suppress its expression, allowing for fine-tuned control over this compound production. This level of precision is invaluable for dissecting the subtle regulatory roles of specific cytokinin conjugates.
Reporter Gene Systems for this compound Activity Monitoring
Reporter gene systems are used to study gene expression and monitor cellular processes. wikipedia.orgberthold.com In this system, a regulatory sequence (promoter) that is activated by a specific signal is fused to a gene that produces an easily detectable protein, such as luciferase (producing light) or β-galactosidase (producing a colored product). berthold.combmglabtech.com
To monitor the biological activity of this compound, a cytokinin-responsive promoter could be linked to a luciferase reporter gene. thno.org Cells or plants containing this construct could then be treated with this compound. If the compound is recognized by the cell's cytokinin receptors and triggers the signaling cascade, the reporter gene will be expressed, producing a measurable signal (e.g., light). The intensity of the signal would be proportional to the compound's biological activity. This assay would allow for a direct comparison of the activity of this compound with other cytokinins, helping to clarify whether it is an active signaling molecule or primarily an inactive storage form. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| trans-zeatin | tZ |
| O-glucosylzeatin | - |
| zeatin riboside | ZR |
| UDP-xylose | - |
| Luciferase | - |
Evolutionary and Comparative Aspects of Zeatin Glycosylation
Phylogenetic Distribution of O-beta-D-Xylosylzeatin Pathways
The formation of O-β-D-xylosylzeatin is catalyzed by the enzyme zeatin O-β-D-xylosyltransferase (ZOX), which utilizes UDP-D-xylose as the sugar donor. wikipedia.org This specific conjugation pathway is not ubiquitous across the plant kingdom; its known distribution is relatively narrow, suggesting a specialized evolutionary origin. The primary and most well-characterized instance of this pathway is in the genus Phaseolus.
Detailed research has identified and characterized this enzyme and its product in the following species:
Phaseolus vulgaris (Common bean): An enzyme highly specific for transferring xylose to zeatin, zeatin O-xylosyltransferase (ZOX1), has been isolated and the corresponding gene cloned from this species. nih.gov The native enzyme specifically uses UDP-Xylose and not UDP-Glucose as the glycosyl donor. nih.gov
Phaseolus lunatus (Lima bean): This species possesses a zeatin O-glucosyltransferase (ZOG1) that primarily forms O-glucosylzeatin. However, this enzyme has been shown to be capable of using UDP-xylose as a sugar donor, albeit with a much lower affinity than for UDP-glucose, resulting in the formation of O-xylosylzeatin. pnas.org
Anoectochilus roxburghii (Jewel Orchid): Metabolomic studies of this ornamental plant have detected the presence of O-β-D-xylosylzeatin, indicating that the pathway for its synthesis exists within this species. mdpi.com
The presence of O-xylosylzeatin has also been reported in metabolomic analyses of the fungus Cordyceps militaris, indicating that the capacity for this specific type of cytokinin modification is not exclusive to the plant kingdom. nottingham.ac.uk
Table 1: Documented Presence of this compound or its Biosynthetic Pathway
| Species | Kingdom | Enzyme/Compound Detected | Reference(s) |
|---|---|---|---|
| Phaseolus vulgaris | Plantae | Zeatin O-xylosyltransferase (ZOX1) | nih.gov |
| Phaseolus lunatus | Plantae | Zeatin O-glucosyltransferase (ZOG1) with xylosyltransferase activity | pnas.org |
| Anoectochilus roxburghii | Plantae | This compound | mdpi.com |
| Cordyceps militaris | Fungi | This compound | nottingham.ac.uk |
Adaptive Significance of this compound in Plant Evolution
The conjugation of active hormones to form compounds like O-β-D-xylosylzeatin is a significant adaptive trait in plants. This process is a key component of hormonal homeostasis, which allows for the precise regulation of plant growth, development, and responses to environmental stimuli. nih.govresearchgate.net
The primary adaptive advantages of forming O-glycosylated cytokinin conjugates such as O-β-D-xylosylzeatin include:
Creation of Inactive Storage Forms: O-xylosylzeatin is considered a biologically inactive storage form of the highly active cytokinin, zeatin. nih.gov This allows the plant to accumulate a pool of cytokinin that can be rapidly reactivated when needed.
Protection from Degradation: The O-linked xylosyl group protects the zeatin side chain from irreversible degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, which specifically target active cytokinins. pnas.org This protection extends the hormone's lifetime within the plant.
Reversible Inactivation: Unlike N-glucosylation, which is generally considered a permanent deactivation pathway, O-glycosylation is reversible. oup.com The active zeatin can be released from O-xylosylzeatin by the action of specific β-xylosidase enzymes, providing a dynamic control mechanism over active cytokinin levels. pnas.org
Facilitation of Transport: Glycosylation increases the water solubility of lipophilic molecules like zeatin, which may facilitate their transport and compartmentalization within the cell or throughout the plant. pnas.orgnih.gov
The evolution of such tightly regulated systems of hormone storage and release was a critical step in the development of complex multicellular life on land. nih.gov The ability to precisely control the levels of active cytokinins allows plants to fine-tune fundamental processes like cell division in meristems, leaf senescence, and nutrient allocation, providing a significant advantage in changing environments. numberanalytics.complantae.orgmdpi.com The existence of a specific xylosylation pathway in certain lineages like Phaseolus may represent a further refinement of this regulatory system, possibly linked to specific developmental needs, such as seed maturation. nih.govpnas.org
Future Directions and Emerging Research Avenues in O Beta D Xylosylzeatin Studies
Systems Biology Approaches to O-beta-D-Xylosylzeatin Networks
Systems biology offers a powerful lens to understand the complex networks in which this compound is involved. This approach integrates data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of biological systems.
Key Research Focuses:
Metabolic Network Modeling: Mapping the complete metabolic pathway of this compound, including its synthesis from zeatin via the enzyme zeatin O-beta-D-xylosyltransferase, and its potential degradation or conversion to other compounds. wikipedia.org This involves identifying all interacting enzymes and substrates.
Integration with Other Phytohormone Pathways: this compound does not function in isolation. Systems biology can elucidate its crosstalk with other phytohormone signaling pathways, such as those for auxins, gibberellins (B7789140), and abscisic acid. cuni.cz Understanding these interactions is crucial for a holistic view of plant development.
Gene Regulatory Network Analysis: Identifying the genes that are transcriptionally regulated by this compound or its downstream signals. This can reveal the molecular mechanisms through which it influences various physiological processes.
A study on Anoectochilus roxburghii highlighted the differential accumulation of this compound under varying light intensities, suggesting its role in light-responsive metabolic pathways. mdpi.com Such studies, when integrated into a systems biology framework, can provide a dynamic understanding of the compound's function.
High-Throughput Screening for Novel this compound Modulators
High-throughput screening (HTS) is a critical tool for discovering new chemical compounds that can modulate the activity of this compound or its related enzymes. frontiersin.orgnih.gov These modulators can be invaluable as research tools and may have potential applications in agriculture.
Screening Strategies:
Enzyme-Based Assays: Developing assays to screen for inhibitors or activators of zeatin O-beta-D-xylosyltransferase, the enzyme responsible for the synthesis of this compound. wikipedia.org
Cell-Based Reporter Assays: Using engineered cell lines with reporter genes linked to cytokinin-responsive promoters to identify compounds that mimic or block the effects of this compound. frontiersin.orgnih.gov
Phenotypic Screening: Screening large chemical libraries for their effects on plant growth and development, followed by targeted analysis to determine if the observed phenotypes are related to modulation of the this compound pathway.
A successful HTS method was developed for identifying agonists and antagonists of the Arabidopsis thaliana cytokinin receptor CRE1/AHK4, demonstrating the feasibility of such approaches for cytokinin-related targets. frontiersin.orgnih.gov While not specific to this compound, this methodology provides a blueprint for future screening efforts.
Elucidating the Role of this compound in Plant Microbiome Interactions
The plant microbiome, the community of microorganisms living in and on plants, plays a vital role in plant health and productivity. nih.govnih.gov Emerging research suggests that phytohormones, including cytokinins, are key signaling molecules in the dialogue between plants and their associated microbes. mdpi.com
Research Questions:
Microbial Production/Metabolism: Investigating whether plant-associated microbes can produce or metabolize this compound.
Recruitment of Beneficial Microbes: Determining if the presence or concentration of this compound in the plant or rhizosphere influences the recruitment and composition of beneficial microbial communities. mdpi.comfrontiersin.org
Role in Pathogenesis and Defense: Exploring the role of this compound in plant-pathogen interactions, including whether it influences pathogen virulence or the plant's immune response.
Studies have shown that plant-growth-promoting rhizobacteria (PGPR) can influence plant hormone homeostasis, including cytokinin levels. biorxiv.org Future research should specifically investigate the modulation of this compound in these interactions.
Advanced Computational Modeling of this compound Dynamics
Computational modeling provides a powerful framework for simulating and predicting the complex dynamics of phytohormone networks. plos.orgnih.gov These models can integrate experimental data to generate new hypotheses and guide future research.
Modeling Approaches:
Molecular Docking and Dynamics: Simulating the interaction between this compound and its putative receptors or binding proteins to understand the structural basis of its activity. Computational studies have been employed to understand the interaction of cytokinin oxidase/dehydrogenase with its cofactor, providing a precedent for such approaches. nih.gov
Flux Balance Analysis: Modeling the metabolic fluxes through the cytokinin pathway to predict how genetic or environmental perturbations affect the levels of this compound and other related compounds.
Spatio-temporal Modeling: Developing models that simulate the distribution of this compound within plant tissues and organs over time, providing insights into its transport and localized functions. pnas.orgplos.org
Parsimonious computational models have been successfully used to understand auxin and cytokinin interactions in vascular patterning, demonstrating the potential of these methods to unravel complex hormonal networks. plos.org
Biotechnological Applications of this compound Pathway Engineering
Manipulating the this compound pathway holds promise for improving crop traits. nih.govresearchgate.netfrontiersin.org Genetic engineering techniques, including CRISPR/Cas9, can be used to precisely modify the genes involved in its metabolism.
Potential Applications:
Enhanced Crop Yield: Modifying the expression of zeatin O-beta-D-xylosyltransferase or other related genes to optimize cytokinin homeostasis for increased grain yield, biomass, or fruit set. nih.gov
Improved Stress Tolerance: Engineering plants with altered this compound levels to enhance their resilience to abiotic stresses such as drought and salinity, or biotic stresses. techscience.com
The genetic engineering of cytokinin metabolism has already shown promising results in agriculture, with altered cytokinin levels leading to changes in plant architecture and stress responses. nih.govfu-berlin.de Targeting the specific conversion of zeatin to this compound could offer a more nuanced approach to cytokinin modulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
